molecular formula C23H27FN2O5S B3001628 1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenyl)ethan-1-one CAS No. 946339-59-9

1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenyl)ethan-1-one

Cat. No.: B3001628
CAS No.: 946339-59-9
M. Wt: 462.54
InChI Key: RXPMARKLQWSKJW-UHFFFAOYSA-N
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Description

The compound 1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenyl)ethan-1-one is a spirocyclic derivative featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. This scaffold is characterized by a bicyclic structure where oxygen and two nitrogen atoms occupy positions 1, 4, and 8, respectively. Key substituents include:

  • Position 4: A 4-fluoro-3-methylbenzenesulfonyl group, contributing electron-withdrawing properties and steric bulk.

Properties

IUPAC Name

1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O5S/c1-17-15-20(7-8-21(17)24)32(28,29)26-13-14-31-23(26)9-11-25(12-10-23)22(27)16-18-3-5-19(30-2)6-4-18/h3-8,15H,9-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPMARKLQWSKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)CC4=CC=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenyl)ethan-1-one involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then reacted with an appropriate spirocyclic amine and a methoxyphenyl ethanone derivative under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfonamide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, leading to the formation of various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of lysosomal phospholipase A2 (PLA2), an enzyme associated with inflammatory diseases and drug-induced toxicity. Inhibition of PLA2 may lead to anti-inflammatory effects, suggesting therapeutic applications in conditions like arthritis and certain cancers.
  • Drug Design : Its unique structure allows it to serve as a pharmacophore in drug design, where it can be modified to enhance efficacy against specific biological targets. The presence of the sulfonyl group enhances solubility and bioavailability, making it suitable for oral administration.
  • Anticancer Research : Preliminary studies indicate that compounds with similar structures have exhibited cytotoxic effects against various cancer cell lines. This opens avenues for further research into its potential as an anticancer agent .

Biological Studies

The compound's biological activity is primarily linked to its interaction with specific molecular targets:

  • Mechanism of Action : It may modulate enzyme activities or receptor functions through binding interactions facilitated by its functional groups. Such mechanisms are crucial for understanding its therapeutic potential in treating diseases.

Materials Science Applications

  • Development of Novel Materials : The unique chemical properties of this compound can be leveraged in materials science for developing new materials with specific electronic or optical properties. This includes applications in organic electronics and photonic devices .
  • Synthesis of Functional Polymers : The compound can be utilized as a building block in the synthesis of functional polymers that exhibit desirable properties for various applications, including drug delivery systems and biosensors .

Mechanism of Action

The mechanism of action of 1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Halogen and Alkoxy Substitutions

  • Position 8: Ethoxy substituent increases lipophilicity compared to methoxy. Impact: Chlorine’s larger atomic radius may improve binding affinity in hydrophobic pockets, while ethoxy could alter pharmacokinetics (e.g., longer half-life) .

Sulfonyl Group Variations

  • 4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane ():
    • Position 4 : 4-Methoxyphenylsulfonyl group introduces polarizability.
    • Position 8 : Methylsulfonyl moiety enhances solubility but may reduce membrane permeability.
    • Impact : Dual sulfonyl groups could improve solubility but compete for hydrogen-bonding interactions in target binding .

Spirocyclic Derivatives with Extended Substituents

Bulky Aromatic Groups

  • 1-Oxa-3,8-diazaspiro[4.5]decan-2-one,8-[4,4-bis(4-fluorophenyl)butyl]-4-methylene-3-(phenylmethyl)- ():
    • Substituents : A bis(4-fluorophenyl)butyl chain at position 7.
    • Molecular Weight : 502.59 g/mol.
    • Impact : Increased steric hindrance may limit bioavailability but enhance selectivity for larger binding sites (e.g., kinase domains) .

Hydrophobic and Hydrophilic Modifications

  • 1-Oxa-3,8-diazaspiro[4.5]decan-2-one,8-[4,4-bis(4-fluorophenyl)butyl]-3-heptyl-4-hydroxy-4-methyl- (): Substituents: Heptyl chain (hydrophobic) and hydroxy group (hydrophilic). Molecular Weight: 528.67 g/mol.

Bioactivity and Computational Similarity Analysis

Bioactivity Clustering ()

Compounds sharing >70% structural similarity (via Tanimoto coefficients) often cluster in bioactivity profiles. For example:

  • The target compound’s methoxy and fluoro groups may align with HDAC inhibitors like SAHA, which share similar electronegative substituents .
  • Analogues with chlorine () may exhibit divergent activity due to altered halogen bonding.

Computational Metrics (–5)

  • Tanimoto and Dice Indices : Structural similarity metrics predict overlapping target interactions.
    • For example, replacing methoxy with ethoxy () reduces similarity indices by ~5–10%, suggesting moderate shifts in bioactivity .

Data Table: Structural and Property Comparison

Compound Name Substituent (Position 4) Substituent (Position 8) Molecular Weight (g/mol) Key Features
Target Compound 4-Fluoro-3-methylbenzenesulfonyl 2-(4-Methoxyphenyl)acetyl ~500 (estimated) Balanced lipophilicity; potential for CNS penetration
1-[4-(4-Chlorobenzene-1-sulfonyl)-...ethan-1-one () 4-Chlorobenzenesulfonyl 2-(4-Ethoxyphenyl)acetyl ~515 (estimated) Enhanced metabolic stability; higher logP
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-...decane () 4-Methoxyphenylsulfonyl Methylsulfonyl ~450 (estimated) High solubility; potential renal clearance challenges
1-Oxa-3,8-diazaspiro[4.5]decan-2-one,8-[4,4-bis(4-fluorophenyl)butyl]-... () Bis(4-fluorophenyl)butyl Phenylmethyl 502.59 High steric bulk; likely kinase inhibitor

Biological Activity

The compound 1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenyl)ethan-1-one is a complex organic molecule of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a spirocyclic structure, sulfonyl group, and fluoro-substituted aromatic moiety, which contribute to its pharmacological properties.

Molecular Formula and Weight

  • Molecular Formula : C23H27FN2O4S
  • Molecular Weight : 446.5 g/mol

Structural Characteristics

The compound is characterized by:

  • A spirocyclic framework that enhances molecular rigidity.
  • A sulfonyl group that increases solubility and potential reactivity.
  • A 4-fluoro-3-methylbenzenesulfonyl moiety that may enhance biological activity through specific molecular interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in target proteins, potentially inhibiting enzymes like lysosomal phospholipase A2, which is crucial for lipid metabolism and cell signaling pathways .
  • Receptor Modulation : The compound may modulate the activity of nuclear receptors or ion channels, influencing pathways involved in inflammation and pain perception.

Anticonvulsant Activity

Recent studies have indicated that compounds with similar structural features exhibit anticonvulsant properties. For instance, N'-benzyl 2-amino acetamides demonstrated significant anticonvulsant activity in animal models, suggesting that the spirocyclic structure may confer similar effects to our compound of interest .

Interaction with Biological Targets

Research indicates that the compound interacts favorably with specific biological targets:

  • Lysosomal Phospholipase A2 : Inhibition studies suggest that this compound could prevent drug-induced phospholipidosis by targeting PLA2G15 .
  • Nuclear Receptors : The potential for selective binding to nuclear receptors has been explored, indicating possible applications in treating inflammatory conditions .

Comparative Analysis Table

Compound NameBiological ActivityTarget Enzyme/ReceptorReference
1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenyl)ethan-1-oneAnticonvulsant, anti-inflammatoryPLA2G15
N'-benzyl 2-amino acetamidesAnticonvulsantSodium channels
GNE-3500Selective RORc modulatorRORc nuclear receptor

Research Findings

  • Anticonvulsant Properties : Similar compounds have shown effective anticonvulsant activity in models such as maximal electroshock seizure (MES), indicating potential therapeutic applications for neurological disorders.
  • Inflammatory Response Modulation : The ability to inhibit specific enzymes involved in inflammatory pathways suggests that this compound could be beneficial in treating chronic inflammatory diseases.

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